D-Threonine hydrochloride D-Threonine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530359
InChI: InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H
SMILES:
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol

D-Threonine hydrochloride

CAS No.:

Cat. No.: VC16530359

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

D-Threonine hydrochloride -

Specification

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
IUPAC Name 2-amino-3-hydroxybutanoic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H
Standard InChI Key OFSUFJTYFFRWFD-UHFFFAOYSA-N
Canonical SMILES CC(C(C(=O)O)N)O.Cl

Introduction

Chemical Identity and Structural Features

D-Threonine hydrochloride is the hydrochloride salt of D-threonine, an enantiomer of the proteinogenic amino acid L-threonine. The parent compound, D-threonine, is characterized by the molecular formula C4H9NO3C_4H_9NO_3 and a molecular weight of 119.12 g/mol . Its hydrochloride form typically adds a stoichiometric equivalent of HCl, resulting in the formula C4H10ClNO3C_4H_{10}ClNO_3.

Stereochemical Configuration

D-Threonine possesses two chiral centers, leading to four stereoisomers. The (2R,3S) configuration distinguishes it from L-threonine (2S,3R) . This stereochemical complexity necessitates precise synthesis methods to avoid diastereomeric impurities, which are particularly challenging in industrial-scale production .

PropertyValue (D-Threonine)
Melting Point274 °C
Boiling Point222.38 °C (estimate)
Density1.3126 g/cm³ (estimate)
Solubility in WaterHighly soluble
Optical Rotation (α\alpha)+28° (c=6, H₂O)

The hydrochloride form likely enhances water solubility and stability, common traits of amino acid salts.

Synthesis and Industrial Production

Fermentation Limitations

Unlike L-threonine, which is mass-produced via microbial fermentation (e.g., Escherichia coli strains), D-threonine lacks efficient fermentative pathways . This limitation underscores the reliance on chemical synthesis for D-threonine and its derivatives.

Applications in Pharmaceutical and Chemical Industries

Chiral Synthesis

D-Threonine hydrochloride serves as a chiral pool reagent for synthesizing enantiomerically pure compounds. Key applications include:

  • Antibiotic Production: As a precursor in cephalosporin and carbapenem synthesis, where stereochemical precision is critical for bioactivity .

  • Legionaminic Acid Derivatives: Used in total synthesis of protected legionaminic acid, a sialic acid analog with immunomodulatory potential .

Peptidomimetics and Drug Design

The compound’s ability to mimic peptide backbone conformations makes it valuable in designing peptidomimetic drugs. For example, D-threonine-containing analogs are explored for opioid receptor modulation to mitigate peripheral side effects .

Comparative Analysis: D-Threonine vs. L-Threonine

ParameterD-Threonine HydrochlorideL-Threonine
Biological RoleNon-proteinogenicEssential amino acid
Metabolic FunctionInhibits Mycobacterium growth Protein synthesis
Industrial ProductionChemical synthesis Microbial fermentation
Therapeutic UseChiral drug intermediates Nutritional supplements

The self-assembly behavior of D-threonine molecules into distinct triangular and chain structures contrasts with L-threonine’s proteinogenic role, highlighting stereochemistry’s impact on molecular interactions .

ManufacturerPurityPrice (USD)
Sigma-Aldrich≥98%$57.2/5g
TCI Chemical>98.0%$97/25g
Alfa Aesar99%$34.65/5g

Hydrochloride derivatives are typically priced 20–30% higher due to additional processing .

Future Directions and Research Gaps

Despite its utility, D-threonine hydrochloride suffers from two critical limitations:

  • Synthesis Efficiency: Current methods yield ≤40% enantiomeric excess, necessitating costly chromatographic resolutions .

  • Pharmacokinetic Data: Absence of in vivo studies on absorption and toxicity profiles limits therapeutic adoption.

Advances in enzymatic resolution and continuous flow chemistry may address these challenges, positioning D-threonine hydrochloride as a cornerstone of next-generation chiral synthesis.

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